Scopolin
Overview
Description
Synthesis Analysis
Scopoletin, from which scopolin is derived, is biosynthesized from the phenylpropanoid pathway via ortho-hydroxylation of cinnamate, ρ-coumarate, caffeate, and ferulate . The metabolic pathway for scopoletin biosynthesis involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .Molecular Structure Analysis
Scopolin has a molecular formula of C16H18O9 . Structurally, scopoletin, from which scopolin is derived, is identified to have two aromatic rings supplemented with a hydroxyl group substitution together with a methoxy group and one oxo group .Chemical Reactions Analysis
The metabolic pathway for scopoletin biosynthesis, from which scopolin is derived, involves multiple types of chemical reactions . These reactions are catalyzed by various enzymes including tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .Scientific Research Applications
Anti-Rheumatic Effects
Scopolin, a coumarin constituent from Erycibe obtusifolia Benth, demonstrates significant anti-rheumatic effects. In a study using adjuvant-induced arthritis in rats, scopolin notably reduced paw swelling and improved body weight. It also reduced the new blood vessels in synovial tissues, suggesting anti-inflammatory and anti-angiogenic properties. This implies scopolin's potential as a therapeutic agent for angiogenesis-related diseases (Pan et al., 2009).
Anti-Obesity Properties
Scopolin has shown promising results in combating obesity. A study revealed that scopolin inhibits adipocyte differentiation and lipid accumulation in preadipocyte 3T3-L1 cells. In an ovariectomy-induced obese mouse model, scopolin administration led to significant weight loss and reduction in total fat percentage. This suggests scopolin's potential as a bioactive compound for treating and preventing obesity (Park et al., 2020).
Role in Osteoclastic Differentiation
Scopolin, along with scopoletin, isolated from Artemisia iwayomogi, showed suppressive effects on osteoclastic differentiation in macrophage cells. They work by scavenging reactive oxygen species, which play a crucial role in the differentiation process. This points to scopolin's relevance in treating diseases related to bone density and health (Lee et al., 2013).
Effects on Hepatic Steatosis
A study focusing on high-fat diet-induced hepatic steatosis in mice found that scopolin has beneficial effects. Scopolin activates SIRT1-mediated signaling cascades in the liver, which regulates lipid homeostasis. This indicates scopolin's potential in treating liver-related disorders (Yoo et al., 2017).
Acetylcholinesterase Inhibition
Scopolin exhibits acetylcholinesterase inhibitory activity, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's. It showed significant in vivo effects, increasing brain acetylcholine concentration, highlighting its relevance in cognitive function and memory improvement (Rollinger et al., 2004).
properties
IUPAC Name |
6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCGCCQZOUMJJ-YMILTQATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967621 | |
Record name | Scopolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scopolin | |
CAS RN |
531-44-2 | |
Record name | Scopolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scopolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scopolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCOPOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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